[(1S,3S,4S,5S,7R,8S)-7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate
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Overview
Description
Aurovertin B is a naturally occurring polyketide compound produced by the fungus Calcarisporium arbuscular. It is known for its potent biological activities, particularly its ability to inhibit mitochondrial oxidative phosphorylation by binding to the β subunit of F1-ATPase. This compound has garnered significant attention due to its potential therapeutic applications, especially in the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurovertin B can be synthesized through a series of chemical reactions involving polyketide pathways. The biosynthetic pathway of aurovertin B involves the assembly of a 2,6-dioxabicyclo[3.2.1]-octane ring system, which is a characteristic feature of this compound. The synthesis typically involves the use of various enzymes and precursors that facilitate the formation of the complex structure of aurovertin B .
Industrial Production Methods: Industrial production of aurovertin B can be achieved through heterologous expression in fungal hosts such as Aspergillus nidulans. By introducing specific genes and promoters into the host organism, researchers can control the production of aurovertin B and its derivatives. This method allows for the efficient and scalable production of aurovertin B for research and therapeutic purposes .
Chemical Reactions Analysis
Types of Reactions: Aurovertin B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the chemical reactions involving aurovertin B include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the chemical reactions of aurovertin B include various derivatives with enhanced biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell proliferation and other therapeutic applications .
Scientific Research Applications
Aurovertin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying polyketide biosynthesis and enzyme mechanisms. In biology, aurovertin B is studied for its effects on mitochondrial function and cellular metabolism. In medicine, it is being investigated as a potential therapeutic agent for treating cancer, especially triple-negative breast cancer. Additionally, aurovertin B has industrial applications in the production of bioactive compounds and pharmaceuticals .
Mechanism of Action
Aurovertin B exerts its effects by inhibiting mitochondrial oxidative phosphorylation. It binds to the β subunit of F1-ATPase, thereby preventing the synthesis of adenosine triphosphate (ATP). This inhibition disrupts the energy production process in cells, leading to cell death. The compound also upregulates the expression of dual-specificity phosphatase 1 (DUSP1), which plays a role in suppressing metastasis in triple-negative breast cancer cells .
Comparison with Similar Compounds
Aurovertin B belongs to a family of highly reducing polyketides that share a polyene α-pyrone-type structure. Similar compounds include aurovertin A, aurovertin C, aurovertin D, asteltoxin, avertoxin, citreoviridin, and verrucosidin. These compounds exhibit similar biological activities, such as antitumor, antiviral, and antibacterial effects. aurovertin B is unique in its potent inhibition of mitochondrial oxidative phosphorylation and its specific activity against triple-negative breast cancer .
Conclusion
Aurovertin B is a remarkable compound with significant potential in scientific research and therapeutic applications. Its unique structure and potent biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C25H32O8 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[(1S,3S,4S,5S,7R,8S)-7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate |
InChI |
InChI=1S/C25H32O8/c1-7-20-24(4)23(30-16(3)26)25(5,33-20)22(28)18(32-24)13-11-9-8-10-12-17-15(2)19(29-6)14-21(27)31-17/h8-14,18,20,22-23,28H,7H2,1-6H3/b9-8+,12-10+,13-11+/t18-,20+,22-,23+,24-,25-/m0/s1 |
InChI Key |
QXCOFYWOWZJFEA-YJMRODJJSA-N |
SMILES |
CCC1C2(C(C(O1)(C(C(O2)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)OC(=O)C)C |
Isomeric SMILES |
CC[C@@H]1[C@]2([C@H]([C@@](O1)([C@H]([C@@H](O2)/C=C/C=C/C=C/C3=C(C(=CC(=O)O3)OC)C)O)C)OC(=O)C)C |
Canonical SMILES |
CCC1C2(C(C(O1)(C(C(O2)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)OC(=O)C)C |
Synonyms |
aurovertin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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